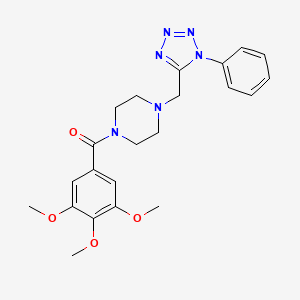![molecular formula C21H19FN4O4S B2695690 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 847045-45-8](/img/structure/B2695690.png)
3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .
Synthesis Analysis
The synthesis of this compound involves acid-catalyzed chemo-selective C-4 substitution of 7H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The exact method for the synthesis of this specific compound is not detailed in the available literature.Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its unique chemical structure. It can be explored for its antiviral, antibacterial, and antifungal properties . The presence of the fluorophenyl and sulfonyl groups may enhance its ability to interact with biological targets, making it a candidate for drug development .
Cancer Research
The compound’s structure suggests it could be investigated for anticancer properties . Compounds with similar structures have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Research could focus on its efficacy against various cancer cell lines and its potential mechanisms of action .
Neuroscience
In neuroscience, this compound could be studied for its effects on the central nervous system . Its potential to cross the blood-brain barrier and interact with neural receptors makes it a candidate for research into treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Material Science
The compound’s unique structure may also have applications in material science. It could be used in the development of novel polymers or as a building block for advanced materials . Its stability and reactivity could be advantageous in creating materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Biochemistry
In biochemistry, this compound could be studied for its interactions with biological macromolecules. Its potential to bind to proteins, nucleic acids, or other biomolecules could make it useful in understanding biological processes at the molecular level. Research could focus on its binding affinity, specificity, and potential applications in drug design or molecular biology.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-3-8-18-24-20-16(21(27)26(18)12-13)11-17(19(23)25(20)9-10-30-2)31(28,29)15-6-4-14(22)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWWMODBGBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

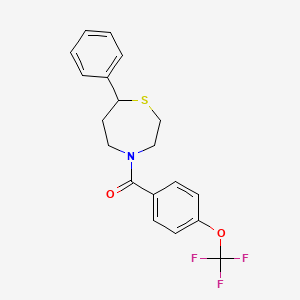

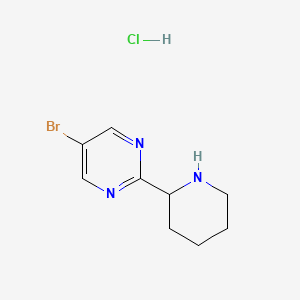


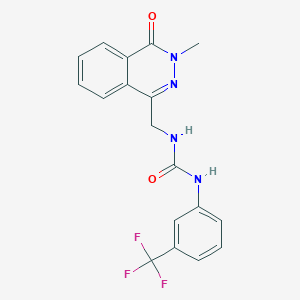
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)
![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)
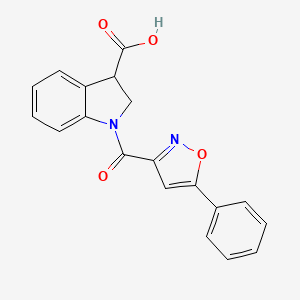

![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)
![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)
![5-Methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2695628.png)
